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Introduction

BI-0115 is a potent and selective small-molecule inhibitor of the Lectin-like oxidized LDL
receptor-1 (LOX-1), also known as OLR1.[1][2][3] LOX-1 is a key scavenger receptor
expressed on the surface of various cell types, including endothelial cells, and is a primary
receptor for oxidized low-density lipoprotein (oxLDL).[2][4] The binding of oxLDL to LOX-1 on
endothelial cells is a critical initiating event in endothelial dysfunction, promoting inflammatory
responses, oxidative stress, and the progression of atherosclerosis.[4][5][6] BI-0115 presents a
valuable chemical probe for investigating LOX-1 mediated signal transduction and its cellular
consequences in pathogenic processes.[1][2]

Mechanism of Action

Unlike traditional antagonists that block a ligand-binding site, BI-0115 features a unique
mechanism of action. LOX-1 exists as a homodimer on the cell surface.[1][2] BI-0115 functions
by stabilizing a protein-protein interaction between two LOX-1 homodimers.[2][7] Co-
crystallography data reveals that two molecules of BI-0115 facilitate the formation of an
inactive LOX-1 tetramer.[1][7] This tetrameric state prevents the binding and subsequent
internalization of its ligand, oxLDL, effectively blocking downstream signaling.[5][8]

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b10821675#bc-rfq
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_BI-0115.pdf?token=x17z5h3t
https://www.opnme.com/molecules/lox-1-bi-0115
https://www.medchemexpress.com/bi-0115.html
https://www.opnme.com/molecules/lox-1-bi-0115
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10866614/
https://www.medkoo.com/products/39068
https://www.mdpi.com/2076-3921/13/5/583
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_BI-0115.pdf?token=x17z5h3t
https://www.opnme.com/molecules/lox-1-bi-0115
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_BI-0115.pdf?token=x17z5h3t
https://www.opnme.com/molecules/lox-1-bi-0115
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.opnme.com/molecules/lox-1-bi-0115
https://drughunter.com/molecule/bi-0115
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.opnme.com/sites/default/files/opnMe_M2O_profile_BI-0115.pdf?token=x17z5h3t
https://drughunter.com/molecule/bi-0115
https://www.medkoo.com/products/39068
https://www.researchgate.net/figure/Summary-of-BI-0115-and-BI-1580-The-chemical-structures-are-shown-at-the-top-of-the-table_tbl1_342072192
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Active State

Binds & Adtivates Binds & Activates

LOX-1
Homodimer

LOX-1

Homodimer

Inhibited State
LOX-1 LOX-1
Homodimer Homodimer
Stabilizds

Inactive LOX-1 Tetramer

1
1
1
]
1
iBinding Blocked
]
]
1
1
1

Click to download full resolution via product page

Caption: Mechanism of BI-0115 action on LOX-1 receptor.

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body-img#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.benchchem.com/product/b10821675/docs?utm_src=pdf-body#application-notes-utilizing-bi-0115-for-lox-1-inhibition-in-endothelial-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821675?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Quantitative Data and Physicochemical Properties

The following tables summarize the key in vitro activity and properties of BI-0115.

Table 1: In Vitro Biological Activity of BI-0115

Assay Type Parameter Value (pM) Reference
Cellular oxLDL Uptake ICso 5.4 [11[31[8]
Surface Plasmon
4.3 [11[2][8]

Resonance (SPR)
Isothermal Titration

_ Kd 6.99 [1][2][8]
Calorimetry (ITC)

Table 2: Selectivity Profile

Counter Target Parameter Value (uM) Note Reference
Scavenger No activity
Receptor B1 ICso >100 observed up to [1][6]
(SR-BI) 100 pM.

Good selectivity
hERG Channel ICs0 >10 ) [1][2]
against hERG.

Table 3: Physicochemical Properties
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Property Value Reference
Molecular Weight (Da) 287.8 [2]
Solubility @ pH 7 (ug/mL) 0.001 (moderate) [1][2]
Caco-2 Permeability (10-°

30 (moderate) [1]
cm/s)
Caco-2 Efflux Ratio 0.7 [1]
Microsomal Stability )

Sub-optimal [1]

(Human/Rat/Mouse)

Note: Due to its stability profile, BI-0115 is primarily recommended as an in vitro tool.[1]

LOX-1 Signaling in Endothelial Cells & Inhibition by
BI-0115

In endothelial cells, the binding of oxLDL to LOX-1 triggers multiple pro-atherogenic signaling
cascades. This activation leads to the generation of reactive oxygen species (ROS), primarily
through NADPH oxidase.[6][9] The increase in ROS activates redox-sensitive transcription
factors, most notably NF-kB.[9] Activation of NF-kB and other pathways like MAPKSs (p38, JNK,
ERK) results in the upregulation of pro-inflammatory cytokines (e.g., IL-6, IL-8) and adhesion
molecules (e.g., ICAM-1, VCAM-1).[6][10] These changes promote monocyte adhesion,
endothelial apoptosis, and overall endothelial dysfunction, which are hallmarks of
atherosclerosis.[9][10] BI-0115, by preventing the initial oxLDL-LOX-1 interaction, blocks these
downstream events.
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LOX-1 Signaling Pathway and BI-0115 Inhibition
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Caption: BI-0115 inhibits oxLDL-induced endothelial dysfunction.
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Experimental Protocols
Protocol 1: Inhibition of oxLDL Uptake in Endothelial
Cells

This protocol details the procedure to quantify the inhibitory effect of BI-0115 on the uptake of
fluorescently labeled oxLDL in a monolayer of human endothelial cells.

Materials:

Human endothelial cells (e.g., HUVEC, HAEC)

o Endothelial Cell Growth Medium

e BI-0115 (dissolved in DMSO)|[5]

e BI-1580 (negative control, dissolved in DMSO)[1]
e Fluorescently labeled oxLDL (e.g., Dil-oxLDL)

e Phosphate-Buffered Saline (PBS)

e Assay plates (e.g., 96-well black, clear bottom for imaging/fluorescence reading)

Fluorescence microscope or plate reader

Workflow:
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(e.g., Dil-oxLDL) to each well.

'
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protected from light.

5. Wash cells 3x with PBS
to remove unbound oxLDL..

6. Quantify internalized oxLDL via

fluorescence microscopy or plate reader.
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Caption: Workflow for the oxLDL uptake inhibition assay.

Procedure:

+ Cell Seeding: Seed endothelial cells into a 96-well plate at a density that allows them to
reach 90-95% confluency on the day of the experiment.[11]

+ Compound Preparation: Prepare serial dilutions of BI-0115 and the negative control BI-1580
in endothelial cell medium. A final concentration range of 0.1 uM to 100 pM is recommended.
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Include a vehicle control (DMSO) at the same final concentration as the highest compound
concentration.

o Pre-treatment: Aspirate the culture medium from the cells and add the media containing the
different concentrations of BI-0115, BI-1580, or vehicle. Incubate for 1 hour at 37°C.[12]

e OXLDL Stimulation: Add Dil-oxLDL to each well at a final concentration of 5-10 pg/mL.
 Incubation: Incubate the plate for 4 hours at 37°C, protected from light.

» Washing: Gently aspirate the medium and wash the cells three times with PBS to remove
any unbound Dil-oxLDL.[11]

e Quantification: Add fresh PBS or medium to the wells. Measure the fluorescence intensity
using a plate reader (e.g., EXEm ~549/565 nm for Dil). Alternatively, capture images using a
fluorescence microscope and quantify the signal intensity per cell using image analysis
software.

o Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized
values against the log of the inhibitor concentration and fit a dose-response curve to
determine the ICso value.

Protocol 2: Endothelial Cell - Monocyte Adhesion Assay

This protocol assesses the functional consequence of LOX-1 inhibition by measuring the
adhesion of monocytes to an oxLDL-stimulated endothelial cell monolayer.

Materials:

Confluent endothelial cell monolayer (as in Protocol 1)

Monocytic cell line (e.g., THP-1, U937)

Fluorescent Calcein-AM dye

BI-0115 and BI-1580 (dissolved in DMSO)

Unlabeled oxLDL
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e Assay buffer (e.g., HBSS or medium with 1% BSA)

Workflow:
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'
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BI-0115, BI-1580, or vehicle
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N

5. Add labeled monocytes to the
endothelial monolayer and co-incubate
for 30-60 minutes.

'

6. Gently wash 3-4x to remove
non-adherent monocytes.

7. Quantify adherent cells by
measuring fluorescence.

Click to download full resolution via product page

Caption: Workflow for the monocyte-endothelial adhesion assay.

Procedure:
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o Endothelial Cell Preparation: Grow endothelial cells to full confluency in a 96-well plate.

o Pre-treatment: Pre-treat the endothelial monolayer with BI-0115, BI-1580, or vehicle for 1
hour as described in Protocol 1.

o Stimulation: Add unlabeled oxLDL (e.g., 50 pg/mL) to the wells (except for the unstimulated
control) and incubate for 6 to 18 hours to allow for the expression of adhesion molecules like
VCAM-1.[10]

» Monocyte Labeling: During the last hour of endothelial stimulation, label the monocytic cells
by incubating them with Calcein-AM (e.g., 1-2 uM) for 30 minutes at 37°C. Wash the cells to
remove excess dye and resuspend them in assay buffer.

o Co-incubation: Gently wash the endothelial monolayer once with assay buffer. Add the
labeled monocyte suspension (e.g., 1x10° cells/well) to the endothelial cells.

o Adhesion: Incubate for 30-60 minutes at 37°C to allow for monocyte adhesion.

» Washing: Remove non-adherent monocytes by gently washing the wells 3-4 times with pre-
warmed assay buffer. The washing step is critical and must be performed carefully to avoid
dislodging the endothelial monolayer.

o Quantification: After the final wash, add assay buffer to each well and measure the
fluorescence with a plate reader (ExX’Em ~495/515 nm for Calcein-AM).

o Data Analysis: Compare the fluorescence intensity of the BI-0115 treated wells to the oxLDL-
stimulated vehicle control to determine the percent inhibition of monocyte adhesion.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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